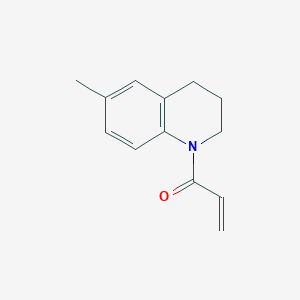

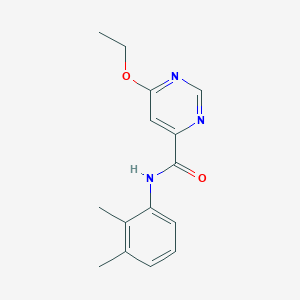

![molecular formula C7H16ClNO B2973468 2-[1-(Methoxymethyl)cyclopropyl]ethan-1-amine hydrochloride CAS No. 1909308-78-6](/img/structure/B2973468.png)

2-[1-(Methoxymethyl)cyclopropyl]ethan-1-amine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

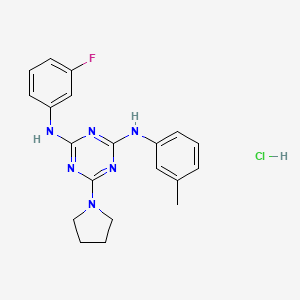

2-[1-(Methoxymethyl)cyclopropyl]ethan-1-amine hydrochloride, also known as MEM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. MEM is a cyclopropylamine derivative that has been synthesized using various methods and has been found to exhibit promising biochemical and physiological effects.

Applications De Recherche Scientifique

1. Structural Analysis and Tautomeric Forms

- The structural analysis of related compounds, including derivatives like 2-[[tris(hydroxymethyl)methyl]aminomethylene]cyclohexa-3,5-dien-1(2H)-one, provides insights into their tautomeric forms and intermolecular interactions. Such studies are essential in understanding the chemical behavior and potential applications of these compounds in scientific research (Odabaşoǧlu et al., 2003).

2. Synthesis of Derivatives for Protein Modification

- 2-Imino-2-methoxyethyl 1-thioglycosides, which are related to the compound , have been developed for attaching sugars to proteins. This application is significant in the field of biochemistry for studying protein functions and interactions (Lee, Stowell, & Krantz, 1976).

3. Palladium-Catalyzed Cyclopropanation

- Compounds like (aminomethyl)cyclopropanes have been synthesized using palladium-catalyzed cyclopropanation. This method is a cornerstone in organic synthesis, particularly in the construction of complex molecular architectures (Tomilov et al., 1990).

4. Macrocyclic and Macroacyclic Schiff Bases Synthesis

- The reaction of certain amines with aldehydes, including those similar to 2-[1-(Methoxymethyl)cyclopropyl]ethan-1-amine hydrochloride, leads to the formation of macrocyclic and macroacyclic Schiff bases. These compounds have potential applications in coordination chemistry and material science (Aguiari et al., 1992).

5. Synthesis of β-Oligopeptides

- The synthesis of β-oligopeptides from 1-(aminomethyl)cyclopropanecarboxylic acid, a compound structurally related to 2-[1-(Methoxymethyl)cyclopropyl]ethan-1-amine hydrochloride, highlights its importance in peptide chemistry. These oligopeptides have implications in the study of protein structure and function (Abele, Seiler, & Seebach, 1999).

6. Gold-Catalyzed Rearrangement

- Studies on methoxymethyl ethers derived from compounds similar to the subject compound have been conducted to understand gold-catalyzed rearrangements. This research is crucial in the field of catalysis and synthetic methodologies (Hiault et al., 2016).

7. Synthesis of Novel Tobacco Flavor

- The synthesis of 2-(2-Hydroxyphenyl) cyclopropane-1-carboxylic Acid from 2-methoxystyrene, a process involving steps relevant to 2-[1-(Methoxymethyl)cyclopropyl]ethan-1-amine hydrochloride, demonstrates its potential application in flavor chemistry and the food industry (Lu Xin-y, 2013).

Propriétés

IUPAC Name |

2-[1-(methoxymethyl)cyclopropyl]ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO.ClH/c1-9-6-7(2-3-7)4-5-8;/h2-6,8H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTINAVKBYCSUOZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1(CC1)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(Methoxymethyl)cyclopropyl]ethan-1-amine hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(2,3-dimethoxyphenyl)methanone](/img/structure/B2973385.png)

![1-[4-(Piperidin-1-ylsulfonyl)phenyl]piperazine](/img/structure/B2973398.png)

![ethyl 4-(3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxamido)piperidine-1-carboxylate](/img/structure/B2973401.png)

![Ethyl 2-[3-(2-methoxyphenoxy)-2-methyl-4-oxochromen-7-yl]oxy-2-phenylacetate](/img/structure/B2973404.png)